4-Bromo-6-fluoroquinoline-3-carbonitrile
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Overview
Description
4-Bromo-6-fluoroquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C10H4BrFN2. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoroquinoline-3-carbonitrile typically involves the bromination and fluorination of quinoline derivatives. One common method includes the reaction of 6-fluoroquinoline-3-carbonitrile with bromine in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and fluorination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Bromo-6-fluoroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
- 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester
- 6-Bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Comparison: Compared to these similar compounds, 4-Bromo-6-fluoroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H4BrFN2 |
---|---|
Molecular Weight |
251.05 g/mol |
IUPAC Name |
4-bromo-6-fluoroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4BrFN2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3,5H |
InChI Key |
MCHJYKKJMZBTHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Br)C#N |
Origin of Product |
United States |
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